molecular formula C18H24N2O2S2 B2865216 1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 952966-76-6

1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2865216
CAS No.: 952966-76-6
M. Wt: 364.52
InChI Key: IXADHZXKXSGTKG-UHFFFAOYSA-N
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Description

1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a privileged scaffold in drug discovery that is present in more than twenty classes of pharmaceuticals . The structure is further modified with a phenylmethanesulfonamide group and a thiophen-2-ylmethyl substituent, creating a complex, multi-functional ligand. Piperidine derivatives are known to play critical roles in the development of therapeutics targeting the central nervous system, and their synthesis remains a key focus in modern organic chemistry . The incorporation of the methanesulfonamide (mesyl) group is a common strategy to influence the molecule's physicochemical properties, such as its polarity and metabolic stability . The specific combination of a phenyl ring, a piperidine, and a thiophene moiety in a single molecule suggests potential for diverse receptor interactions. Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new biologically active substances. Its applications span from being a building block in organic synthesis to a candidate for high-throughput screening in drug discovery programs aimed at oncology, neuroscience, and other therapeutic areas. Sulfonamide derivatives containing piperidine-related structures have been demonstrated in recent scientific literature to exhibit biological activity, such as inducing ferroptosis in tumor cells, highlighting the research value of this chemical class . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXADHZXKXSGTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and interact with its targets. Additionally, the presence of other molecules can affect the compound’s action, for example by competing for binding sites or by modulating the activity of its targets.

Biological Activity

1-Phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide, with the CAS number 952966-76-6, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S, with a molecular weight of 364.5 g/mol. The structure features a phenyl group and a piperidine ring substituted with a thiophenylmethyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cell signaling and metabolic pathways. For example, sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes critical for cellular function.
  • Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS), where such derivatives may act as antagonists or agonists.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Sulfonamide compounds are well-known for their antimicrobial activity. They inhibit bacterial growth by targeting folic acid synthesis pathways. This compound may exhibit similar properties, making it a candidate for further antimicrobial studies.

Neuropharmacological Effects

Given the presence of the piperidine structure, there is potential for this compound to affect CNS functions. Compounds in this class have been investigated for their effects on mood disorders and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorApoptosis induction
AntimicrobialInhibition of folic acid synthesis
NeuropharmacologicalReceptor modulation

Recent Research Insights

  • Antitumor Studies : A study exploring various sulfonamide derivatives found that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) through synergistic effects when combined with standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research has shown that related sulfonamides effectively combat bacterial infections by disrupting metabolic pathways essential for bacterial survival . This property highlights the potential clinical applications of this compound in treating resistant bacterial strains.
  • Neuropharmacological Applications : Investigations into similar compounds suggest they may serve as promising candidates for treating neurological disorders due to their ability to modulate neurotransmitter systems .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Scaffold Key Substituents Pharmacological Relevance
Target Compound 4-Piperidinyl 1-(Thiophen-2-ylmethyl), 4-(phenylmethanesulfonamide) Potential CNS activity (speculative)
W-15 2-Piperidinylidene 1-(2-Phenylethyl), 4-chlorobenzenesulfonamide Opioid receptor binding (weak)
W-18 2-Piperidinylidene 1-(4-Nitrophenylethyl), 4-chlorobenzenesulfonamide Non-opioid analgesic (disputed)
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide 4-Piperidinyl 1-(2-Methylsulfanylbenzyl), 4-(oxalamide-linked trifluoromethoxyphenyl) Anticancer/antimicrobial research

Key Observations:

Piperidine Substitution: The target compound and the analog from share a 4-piperidinyl scaffold, whereas W-15/W-18 () utilize a 2-piperidinylidene core. The thiophen-2-ylmethyl group in the target compound replaces the phenylethyl or nitrophenylethyl groups in W-15/W-18, introducing sulfur-mediated electronic effects and reduced lipophilicity compared to nitro/chloro substituents.

’s oxalamide-linked trifluoromethoxyphenyl group introduces hydrogen-bonding capacity, absent in the target compound .

Pharmacological Implications

  • Receptor Affinity :
    W-15 and W-18 exhibit weak opioid receptor binding due to their 2-piperidinylidene scaffold and bulky sulfonamide substituents . The target compound’s 4-piperidinyl core and thiophene substitution may favor alternative targets (e.g., sigma or serotonin receptors).

Physicochemical Properties

Table 2: Predicted Properties

Property Target Compound W-15 Compound
Molecular Weight ~390 g/mol 375 g/mol ~550 g/mol
LogP ~3.2 (moderate lipophilicity) ~4.1 (high) ~4.5 (high, due to CF3O group)
Hydrogen Bond Donors 1 (sulfonamide NH) 1 2 (oxalamide NH)

The target compound’s lower logP compared to W-15 and ’s analog suggests improved aqueous solubility, which may enhance bioavailability.

Q & A

Q. Synthetic Steps :

Piperidine functionalization : Alkylation of piperidin-4-ylmethanol with thiophen-2-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonamide coupling : Reaction of the functionalized piperidine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Key Conditions :

  • Temperature control (0–25°C) to minimize side reactions like sulfone oxidation.
  • Anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.4 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and thiophene moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with sterically hindered substituents on the piperidine ring?

Q. Strategies :

  • Microwave-assisted synthesis : Accelerate reactions and reduce side-product formation via controlled heating .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
  • Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene linkages .

Data Analysis : Monitor reaction progress via TLC or LC-MS. Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

Q. Root Causes :

  • Assay conditions : Variations in buffer pH, temperature, or solvent (DMSO vs. saline) may alter compound solubility or stability .
  • Target specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) can skew results .

Q. Resolution :

  • Standardize assay protocols (e.g., NIH guidelines for enzyme inhibition).
  • Conduct orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .

Advanced: What computational methods are effective for predicting the compound’s interactions with biological targets, such as GPCRs or kinases?

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over time (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes caused by structural modifications .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Validation : Compare computational results with experimental data (e.g., IC₅₀ values from kinase assays) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental handling?

  • pH Sensitivity : The sulfonamide group may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions .
  • Thermal Stability : Decomposition observed above 80°C; store at –20°C in amber vials to prevent photodegradation .
  • Solution Stability : Prepare stock solutions in DMSO and dilute in buffer immediately before use to avoid precipitation .

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) while maintaining metabolic stability?

  • Bioisosteric Replacement : Substitute the thiophene with furan or pyrrole to assess electronic effects on activity .
  • Prodrug Approaches : Introduce ester or amide groups to enhance bioavailability, with enzymatic cleavage in vivo .
  • Metabolite Identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation and guide structural refinements .

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